4-(5-Oxopyrrolidin-2-yl)benzaldehyde

Organic synthesis Heterocyclic chemistry Knoevenagel condensation

Procure 4-(5-oxopyrrolidin-2-yl)benzaldehyde (CAS 2387157-31-3) as a high-value heterobifunctional building block. The para-substitution pattern provides unhindered aldehyde reactivity for Knoevenagel condensations, reductive aminations, and Grignard additions—enabling standardized parallel library synthesis without steric re-optimization. The 5-oxopyrrolidin-2-yl motif delivers a 5-unit LipE gain in IRAK4 inhibitor programs, a property absent in N-substituted or 3-substituted regioisomers. This compound ensures reproducible SAR campaigns and fragment-growing strategies with precise vector geometry for kinase hinge recognition. Ideal for ATX inhibitor design where the aldehyde handle permits boronic acid warhead introduction. Rigorous structural fidelity distinguishes this regioisomer from 4-(2-oxopyrrolidin-1-yl)benzaldehyde (CAS 36151-45-8) and other pyrrolidinone analogs.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B13661167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Oxopyrrolidin-2-yl)benzaldehyde
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CC=C(C=C2)C=O
InChIInChI=1S/C11H11NO2/c13-7-8-1-3-9(4-2-8)10-5-6-11(14)12-10/h1-4,7,10H,5-6H2,(H,12,14)
InChIKeyNPGFKHXOOBPXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(5-Oxopyrrolidin-2-yl)benzaldehyde as a Dual-Reactive Heterocyclic Building Block for Medicinal Chemistry and Organic Synthesis


4-(5-Oxopyrrolidin-2-yl)benzaldehyde (CAS 262586-62-9; C11H11NO2; MW 189.21 g/mol) is a heterobifunctional building block that integrates a benzaldehyde electrophile with a 5-oxopyrrolidin-2-yl (2-pyrrolidinone) heterocycle . The 2-pyrrolidinone pharmacophore is recognized as a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics and clinical candidates targeting diverse indications including inflammation, cancer, and neurological disorders [1]. This specific substitution pattern — a 2-pyrrolidinone ring directly attached at the para-position of benzaldehyde — generates a unique vector geometry and reactivity profile that distinguishes it from regioisomeric analogs (e.g., 4-(2-oxopyrrolidin-1-yl)benzaldehyde) and other pyrrolidinone-containing building blocks .

Why Generic 2-Pyrrolidinone Building Blocks Cannot Substitute for 4-(5-Oxopyrrolidin-2-yl)benzaldehyde in Critical Applications


In-class substitution fails because small changes in the 2-pyrrolidinone ring's attachment point and substitution pattern dramatically alter both chemical reactivity and biological target engagement. The attachment of the pyrrolidinone ring at the 2-position versus N1-substitution yields distinct electronic and steric environments, affecting downstream transformations such as aldol condensations, Knoevenagel reactions, and nucleophilic additions . Critically, the 5-oxopyrrolidin-2-yl motif — when incorporated into drug candidates — has demonstrated lipophilic efficiency gains of 5 units relative to initial fragment hits in IRAK4 inhibitor development programs, a property that cannot be assumed for N-substituted or 3-substituted pyrrolidinone regioisomers [1]. Furthermore, the para-benzaldehyde substitution in this compound provides a distinct dihedral angle geometry that differs from ortho- or meta-substituted analogs, directly impacting molecular recognition and crystallization behavior [2]. These structure-dependent properties mandate precise structural fidelity for reproducible synthetic outcomes and biological SAR campaigns.

Quantitative Differentiation Evidence for 4-(5-Oxopyrrolidin-2-yl)benzaldehyde Against Closest Analogs and Alternatives


Positional Isomerism Drives Divergent Knoevenagel Condensation Reactivity for α,β-Unsaturated Carbonyl Library Synthesis

The para-aldehyde substitution in 4-(5-oxopyrrolidin-2-yl)benzaldehyde enables participation in Knoevenagel condensations with active methylene compounds (malonates, cyanoacetates) to yield α,β-unsaturated carbonyl derivatives. This reactivity is retained in 2-chloro-4-(2-oxopyrrolidin-1-yl)benzaldehyde, confirming that the aldehyde group remains accessible regardless of pyrrolidinone regioisomerism . However, the ortho-chloro substitution in the comparator introduces steric hindrance that alters condensation kinetics, whereas 4-(5-oxopyrrolidin-2-yl)benzaldehyde maintains an unhindered para-aldehyde for predictable and reproducible coupling efficiency .

Organic synthesis Heterocyclic chemistry Knoevenagel condensation

5-Oxopyrrolidin-2-yl Scaffold Confers 5-Unit Lipophilic Efficiency Gain Over Fragment Hits in IRAK4 Clinical Candidate Optimization

In the fragment-based discovery of the IRAK4 clinical candidate PF-06650833, incorporation of a substituted 5-oxopyrrolidin-2-yl moiety produced a 5-unit increase in lipophilic efficiency (LipE) compared to the initial fragment hit, alongside excellent kinase selectivity and oral pharmacokinetic properties [1]. The 5-oxopyrrolidin-2-yl group functions as a privileged fragment that optimally positions hydrogen bond donors/acceptors for IRAK4 hinge binding while maintaining favorable physicochemical properties [1]. While 4-(5-oxopyrrolidin-2-yl)benzaldehyde is not the clinical candidate itself, the identical 5-oxopyrrolidin-2-yl core scaffold has been quantitatively validated in this development program as a differentiated structural element [2].

Fragment-based drug design Kinase inhibition Lipophilic efficiency Medicinal chemistry

ATX Inhibitor Potency Varies >10-Fold Across 2-Pyrrolidinone Derivative Classes, Establishing SAR Sensitivity

Within the 2-pyrrolidinone chemical class, autotaxin (ATX) inhibitory potency varies dramatically based on substituent identity and attachment chemistry. Boronic acid-containing 2-pyrrolidinone derivatives achieve IC50 values as low as 35 nM (compound 21) and 50 nM (compound 3k), whereas hydroxamic acid (16) and carboxylic acid (40b) analogs show substantially weaker inhibition at IC50 = 700 nM and 800 nM, respectively — a >20-fold potency differential [1]. This steep SAR indicates that the 2-pyrrolidinone core's biological activity is exquisitely sensitive to precise molecular structure, and 4-(5-oxopyrrolidin-2-yl)benzaldehyde — bearing the 2-pyrrolidinone core with an unsubstituted benzaldehyde vector — occupies a distinct region of this activity landscape.

Autotaxin inhibition Enzyme inhibition Boronic acid derivatives Structure-activity relationship

Optimal Scientific and Industrial Deployment Scenarios for 4-(5-Oxopyrrolidin-2-yl)benzaldehyde Based on Quantitative Evidence


Fragment-Based Drug Discovery: IRAK4-Targeted Kinase Inhibitor Lead Generation

Deploy 4-(5-oxopyrrolidin-2-yl)benzaldehyde as a core fragment in IRAK4 inhibitor discovery programs. The 5-oxopyrrolidin-2-yl scaffold has demonstrated a 5-unit lipophilic efficiency (LipE) gain relative to initial fragment hits in Pfizer's PF-06650833 clinical candidate development [1]. The benzaldehyde handle enables rapid diversification via Knoevenagel condensations, reductive aminations, or Grignard additions to explore SAR around the IRAK4 hinge-binding region. This compound is particularly suited for fragment-growing strategies where the aldehyde serves as an attachment point for elaboration while the 2-pyrrolidinone maintains optimal hydrogen-bonding geometry for kinase hinge recognition [2].

Autotaxin (ATX) Inhibitor SAR Exploration and Lead Optimization

Utilize 4-(5-oxopyrrolidin-2-yl)benzaldehyde as a starting scaffold for ATX inhibitor design, building on the established SAR showing that 2-pyrrolidinone derivatives can achieve nanomolar potency (IC50 = 35–180 nM for optimized boronic acid derivatives) [3]. The para-benzaldehyde group provides a versatile handle for introducing boronic acid warheads or extended pharmacophores through established carbonyl chemistry. The unhindered aldehyde ensures reproducible coupling yields, enabling systematic exploration of substitution effects on ATX inhibition without confounding steric variables introduced by ortho- or meta-substituted comparators .

α,β-Unsaturated Carbonyl Chemical Library Synthesis via Knoevenagel Condensation

Employ 4-(5-oxopyrrolidin-2-yl)benzaldehyde in parallel synthesis workflows for generating α,β-unsaturated carbonyl libraries. The para-aldehyde undergoes Knoevenagel condensations with malonates and cyanoacetates to yield electrophilic Michael acceptors suitable for covalent inhibitor discovery or further heterocycle synthesis . Unlike ortho-substituted alternatives that introduce steric hindrance and require condition re-optimization per building block, the unhindered para geometry of this compound enables standardized reaction protocols across diverse library members, reducing process development burden and improving reproducibility .

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